Cas no 2137427-91-7 (1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine)

1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine structure
2137427-91-7 structure
商品名:1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
CAS番号:2137427-91-7
MF:C13H26N2O
メガワット:226.358343601227
CID:6389324
PubChem ID:165750680

1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine 化学的及び物理的性質

名前と識別子

    • EN300-712835
    • 1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
    • 2137427-91-7
    • インチ: 1S/C13H26N2O/c1-10-4-11(2)8-15(7-10)9-12-5-13(16-3)6-14-12/h10-14H,4-9H2,1-3H3/t10?,11?,12-,13-/m0/s1
    • InChIKey: YDIZOGRZIKEOTM-TYUFSLCMSA-N
    • ほほえんだ: O(C)[C@@H]1CN[C@@H](C1)CN1CC(C)CC(C)C1

計算された属性

  • せいみつぶんしりょう: 226.204513457g/mol
  • どういたいしつりょう: 226.204513457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712835-0.05g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
0.05g
$707.0 2025-03-12
Enamine
EN300-712835-0.1g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
0.1g
$741.0 2025-03-12
Enamine
EN300-712835-2.5g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
2.5g
$1650.0 2025-03-12
Enamine
EN300-712835-0.25g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
0.25g
$774.0 2025-03-12
Enamine
EN300-712835-0.5g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
0.5g
$809.0 2025-03-12
Enamine
EN300-712835-1.0g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
1.0g
$842.0 2025-03-12
Enamine
EN300-712835-10.0g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
10.0g
$3622.0 2025-03-12
Enamine
EN300-712835-5.0g
1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine
2137427-91-7 95.0%
5.0g
$2443.0 2025-03-12

1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine 関連文献

1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidineに関する追加情報

Professional Introduction to Compound with CAS No. 2137427-91-7 and Product Name: 1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine

The compound with the CAS number 2137427-91-7 and the product name 1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex piperidine and pyrrolidine moieties, has garnered attention due to its potential applications in drug discovery and development. The stereochemistry of the molecule, particularly the (2S,4S)-configuration, is a critical feature that influences its biological activity and pharmacokinetic properties.

In recent years, there has been a growing interest in the development of chiral drugs, as the stereochemistry of a molecule can significantly impact its efficacy and safety. The presence of the (2S,4S)-4-methoxypyrrolidin-2-yl group in this compound suggests that it may exhibit selective binding to biological targets, which is a key consideration in modern drug design. This stereochemical specificity is particularly relevant in the context of enantioselective inhibition of enzymes and receptors, which has been demonstrated to improve therapeutic outcomes.

The 3,5-dimethylpiperidine moiety further contributes to the structural complexity of this compound. Piperidine derivatives are well-known for their role as pharmacophores in various therapeutic agents. The dimethylation at the 3 and 5 positions enhances the lipophilicity of the molecule, which can influence its ability to cross biological membranes. This property is particularly important for drugs that need to reach their target sites within the body efficiently.

Recent studies have highlighted the importance of understanding the three-dimensional structure of drug candidates to optimize their interactions with biological targets. Computational modeling and molecular dynamics simulations have been instrumental in predicting how this compound might bind to proteins and other biomolecules. These techniques have shown that the 1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine structure could potentially form stable hydrogen bonds and hydrophobic interactions with key residues in target enzymes.

The methoxy group at the 4-position of the pyrrolidine ring adds another layer of functional complexity. Methoxy-substituted compounds are often explored for their metabolic stability and bioavailability. The electronic properties of this group can influence the reactivity of adjacent functional moieties, which is a critical factor in drug design. For instance, it can modulate the acidity or basicity of nearby amine or carboxylic acid groups, thereby affecting the compound's solubility and pharmacokinetic behavior.

Current research in medicinal chemistry emphasizes the development of multifunctional molecules that can address multiple targets simultaneously. The structure of this compound suggests that it may have such capabilities due to its diverse functional groups. For example, the combination of a piperidine core with a pyrrolidine side chain could enable interactions with both enzyme and receptor targets. This dual-targeting approach has shown promise in treating complex diseases where multiple pathways are involved.

The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its synthetic challenge. The stereoselective introduction of chiral centers is a common challenge in pharmaceutical synthesis. Advanced methods such as asymmetric catalysis and chiral auxiliary-assisted strategies have been employed to achieve the desired stereochemistry. These synthetic approaches not only require expertise but also ensure high yields and purity, which are crucial for pharmaceutical applications.

In clinical settings, compounds like this one are evaluated through rigorous testing to assess their efficacy and safety profiles. Preclinical studies often involve cell-based assays and animal models to understand how these molecules interact with biological systems at different doses. The stereochemical purity of this compound is particularly important here, as impurities can lead to unexpected side effects or reduced therapeutic activity.

The potential applications of 1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine extend beyond traditional therapeutic areas. Researchers are exploring its use in developing novel agrochemicals and materials science applications where chiral compounds play a crucial role. The unique structural features of this molecule make it a versatile candidate for various industrial applications beyond pharmaceuticals.

As our understanding of molecular interactions continues to evolve, so does our ability to design more effective drugs. The integration of machine learning algorithms into drug discovery processes has accelerated the identification of promising candidates like this one. These computational tools can predict how different molecular structures might behave in biological systems, saving time and resources in early-stage development.

The future direction for research on this compound includes exploring its potential as an intermediate in synthesizing more complex drug molecules. Its well-defined stereochemistry makes it an attractive building block for libraries designed through high-throughput screening methods. Such libraries are invaluable for identifying new leads that can be optimized further through iterative design processes.

In conclusion,1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine represents a significant contribution to pharmaceutical chemistry due to its complex structure and potential applications across multiple therapeutic areas. Its stereochemical specificity, 3, 5-dimethyl substitution, (2S, 4S)-configuration,and methoxy functionality make it a promising candidate for further investigation both academically and clinically.

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